2(3H)-Benzoxazolone, 5-(1-methylethyl)- 2(3H)-Benzoxazolone, 5-(1-methylethyl)-
Brand Name: Vulcanchem
CAS No.: 31554-69-5
VCID: VC20661716
InChI: InChI=1S/C10H11NO2/c1-6(2)7-3-4-9-8(5-7)11-10(12)13-9/h3-6H,1-2H3,(H,11,12)
SMILES:
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol

2(3H)-Benzoxazolone, 5-(1-methylethyl)-

CAS No.: 31554-69-5

Cat. No.: VC20661716

Molecular Formula: C10H11NO2

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

2(3H)-Benzoxazolone, 5-(1-methylethyl)- - 31554-69-5

Specification

CAS No. 31554-69-5
Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
IUPAC Name 5-propan-2-yl-3H-1,3-benzoxazol-2-one
Standard InChI InChI=1S/C10H11NO2/c1-6(2)7-3-4-9-8(5-7)11-10(12)13-9/h3-6H,1-2H3,(H,11,12)
Standard InChI Key WAJNRCVFJBLXAQ-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC2=C(C=C1)OC(=O)N2

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 5-propan-2-yl-3H-1,3-benzoxazol-2-one, reflects its bicyclic structure comprising a benzene ring fused to an oxazolone moiety. Key identifiers include:

PropertyValue
CAS No.31554-69-5
Molecular FormulaC10H11NO2\text{C}_{10}\text{H}_{11}\text{NO}_2
Molecular Weight177.20 g/mol
SMILES NotationCC(C)C1=CC2=C(C=C1)OC(=O)N2
InChI KeyWAJNRCVFJBLXAQ-UHFFFAOYSA-N
PubChem CID322637

The isopropyl group at the 5-position introduces steric bulk and electron-donating effects, which influence its solubility and binding affinity to biological targets.

Spectroscopic Fingerprints

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into its structure:

  • 1H^1\text{H} NMR: Peaks at δ 1.54 ppm (doublet, 6H, isopropyl CH3_3), δ 4.67 ppm (multiplet, 1H, isopropyl CH), and δ 7.00–8.10 ppm (aromatic protons) align with analogous benzoxazolone derivatives .

  • IR: Stretching vibrations at 1750 cm1^{-1} (C=O) and 1250 cm1^{-1} (C-O) confirm the oxazolone ring.

Synthesis and Modification Strategies

Cyclization Reactions

The primary synthesis route involves cyclizing salicylic acid derivatives with urea or carbamates under acidic conditions. For 5-isopropyl substitution, salicylamide precursors are alkylated with isopropyl bromide before cyclization. Typical yields range from 60% to 75%, with purity confirmed via HPLC.

Mannich Reaction Functionalization

Recent studies demonstrate the utility of Mannich reactions to introduce amine-containing side chains at the 3-position. For example, reacting 2(3H)-benzoxazolone with formaldehyde and piperazine derivatives yields analogs with enhanced cytotoxicity . Such modifications highlight the compound’s versatility as a scaffold for drug discovery.

Biological Activity and Mechanisms

Antimicrobial Properties

Benzoxazolone derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The isopropyl group enhances membrane penetration, enabling disruption of microbial cell walls.

Anti-Inflammatory Effects

The compound suppresses cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production in macrophages, indicating potential for treating chronic inflammation.

Analytical and Pharmacological Characterization

Pharmacokinetic Profiling

  • Lipophilicity: LogP = 2.1, favoring blood-brain barrier penetration.

  • Metabolic Stability: Microsomal assays show a half-life of 45 min, suggesting moderate hepatic clearance.

Applications in Drug Development and Beyond

Pharmaceutical Candidates

The compound serves as a lead structure for:

  • Antibacterial agents targeting multidrug-resistant pathogens.

  • Adjuvants in chemotherapy regimens to reduce inflammation.

Material Science Innovations

Its rigid aromatic core makes it a candidate for organic semiconductors and liquid crystals.

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